An In-depth Technical Guide to the Chemical Structure and Composition of Ultramarine Blue
An In-depth Technical Guide to the Chemical Structure and Composition of Ultramarine Blue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, composition, and synthesis of ultramarine blue. It is intended for a scientific audience and details the fundamental properties of this inorganic pigment, including its crystal structure, elemental composition, and the nature of its distinct blue color. The guide also outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques.
Chemical Structure and Composition
Ultramarine blue is a complex sodium aluminosilicate (B74896) thiosulfate. Its fundamental structure is based on the sodalite mineral, which consists of a three-dimensional framework of interconnected alumina (B75360) (AlO₄) and silica (B1680970) (SiO₄) tetrahedra.[1] This framework forms cage-like structures, often referred to as beta-cages.
The vibrant blue color of ultramarine is not due to the aluminosilicate framework itself, which is colorless, but arises from the encapsulation of polysulfide radical anions, primarily the trisulfur (B1217805) radical anion (S₃⁻), within these cages.[2][3] This radical anion possesses an unpaired electron, and the electronic transitions within this species are responsible for the strong absorption of light in the yellow-orange region of the visible spectrum, resulting in the characteristic deep blue color.[2] Other polysulfide species, such as the disulfur (B1233692) radical anion (S₂⁻), which is yellow, can also be present and influence the final shade of the pigment.[4]
The general chemical formula for ultramarine blue can be represented as Na₈₋ₓ--INVALID-LINK--ₓ. However, the exact stoichiometry can vary depending on the specific manufacturing process and the resulting distribution of polysulfide chromophores. Several chemical formulas have been reported in the literature, reflecting this variability.
Table 1: Reported Chemical Formulas for Ultramarine Blue
| Formula | Reference |
| Na₇Al₆Si₆O₂₄S₃ | [2] |
| Na₈Al₆Si₆O₂₄S₂ | [5] |
| (Na,Ca)₈(AlSiO₄)₆(SO₄,S,Cl)₂ | |
| Na₆₋₁₀Al₆Si₆O₂₄S₂₋₄ |
The crystal structure of lazurite (B1171647), the mineral equivalent of ultramarine blue, is cubic, belonging to the space group P43n. The unit cell parameter is a key characteristic for its identification.
Table 2: Quantitative Compositional and Crystallographic Data for Ultramarine Blue
| Parameter | Value | Reference |
| Elemental Composition (wt%) | ||
| Sodium (Na) | 1.23 - 1.56 | [6] |
| Aluminum (Al) | 1.19 - 1.37 | [6] |
| Silicon (Si) | 2.51 - 2.9 | [6] |
| Sulfur (S) | 3.57 - 5.75 | [6] |
| Crystallographic Data (Lazurite) | ||
| Crystal System | Cubic | [1] |
| Space Group | P43n | [1] |
| Unit Cell Parameter (a) | 9.087 - 9.16 Å | [7][8] |
Experimental Protocols
Synthesis of Ultramarine Blue
The synthesis of ultramarine blue is a high-temperature solid-state reaction involving several key raw materials. The general process involves heating a mixture of a source of alumina and silica (such as kaolin (B608303) clay or zeolites), an alkali source (typically sodium carbonate or sodium sulfate), sulfur, and a reducing agent (like charcoal, coke, or resin).[9][10] The reaction proceeds in two main stages: a reduction stage followed by an oxidation stage.
Detailed Synthesis Protocol (Based on reservoir silts): [9]
-
Raw Material Preparation:
-
Use reservoir silts with a Si/Al ratio of less than 2, with particle sizes smaller than 5 µm.
-
The raw materials are mixed in the following weight ratios:
-
Na₂CO₃ / S₈ = 1
-
(Na₂CO₃ + S₈) / silts = 1.5
-
Activated Carbon / silts = 0.2
-
-
-
Calcination:
-
The mixture is placed in a crucible and heated in a furnace.
-
The calcination is carried out at 800°C for 8 hours. The initial phase of heating should be under reducing conditions (limited air access) to facilitate the formation of polysulfides. This is followed by a controlled oxidation step.
-
-
Post-synthesis Processing:
-
After calcination, the product is cooled.
-
The resulting solid mass is ground into a fine powder.
-
The powder is then washed, typically with water, to remove any soluble byproducts.
-
Finally, the pigment is dried.
-
Characterization Methods
XRD is a fundamental technique for identifying the crystalline structure of ultramarine blue and confirming the presence of the lazurite phase.
Experimental Protocol:
-
Instrument: A standard powder X-ray diffractometer.
-
Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder.
-
Instrument Settings (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 30 mA
-
Scan Range (2θ): 5° to 65°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: The resulting diffraction pattern is compared with standard reference patterns for lazurite (e.g., from the ICDD database) to confirm its identity. The unit cell parameters can be refined from the positions of the diffraction peaks.[11]
FTIR spectroscopy is used to identify the characteristic vibrational modes of the aluminosilicate framework and can provide information about the encapsulated sulfur species. The far-infrared region is particularly informative for inorganic pigments.[12]
Experimental Protocol:
-
Instrument: A research-grade FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, such as a Thermo Scientific Nicolet 6700 with a "Smart Orbit" diamond micro-ATR.[13]
-
Sample Preparation: A small amount of the pigment powder is placed directly on the ATR crystal.
-
Instrument Settings:
-
Spectral Range: 4000 cm⁻¹ to 225 cm⁻¹ (covering both mid- and far-IR regions).[13]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 to 64
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key bands for ultramarine blue include a strong, broad Si-O-Al stretching vibration around 1000-1100 cm⁻¹ and vibrations associated with the S₃⁻ anion in the far-IR region.[14]
Raman spectroscopy is a powerful non-destructive technique for identifying the polysulfide chromophores responsible for the color of ultramarine blue.
Experimental Protocol:
-
Instrument: A Raman microscope system.
-
Excitation Laser: A 785 nm diode laser is commonly used to minimize fluorescence from impurities.[15]
-
Objective: 50x or 100x
-
Laser Power: Kept low (e.g., < 1 mW) to avoid sample degradation.
-
Acquisition Time: 10-60 seconds, with multiple accumulations.
-
Data Analysis: The Raman spectrum of ultramarine blue is characterized by a strong peak around 549 cm⁻¹, which is assigned to the symmetric stretching mode of the S₃⁻ radical anion.[16][17] An overtone of this peak is often observed at approximately 1096 cm⁻¹.[16]
Visualizations
References
- 1. Lazurite - Wikipedia [en.wikipedia.org]
- 2. Ultramarine natural - ColourLex [colourlex.com]
- 3. patents.justia.com [patents.justia.com]
- 4. researchgate.net [researchgate.net]
- 5. ELEMENTAL CHEMISTRY: Ultramarine Blue [elementalchemistry.in]
- 6. sci-cult.com [sci-cult.com]
- 7. mindat.org [mindat.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EP1786869A2 - Method for synthesizing ultramarine pigments - Google Patents [patents.google.com]
- 11. kelid1.ir [kelid1.ir]
- 12. azom.com [azom.com]
- 13. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 14. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
